
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine, also known as CES-101, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a unique mechanism of action that may be useful in treating various neurological disorders.
Applications De Recherche Scientifique
Catalytic Processes and Synthesis
Piperidine derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such processes are crucial for synthesizing carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, showing the versatility of piperidine compounds in facilitating complex organic reactions under mild conditions (Takács et al., 2014).
Antibacterial Agents
Sulfamoyl and piperidine functionalities have been combined to synthesize new derivatives with valuable antibacterial properties. The development of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives illustrates the potential of such compounds in contributing to the discovery of new antibacterial agents, showing promise against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the synthesis and pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole cores have been explored. These studies aim to discover new compounds with antibacterial and enzyme inhibitory activities, highlighting the therapeutic potential of piperidine-based sulfonamide derivatives in addressing health-related challenges (Aziz‐ur‐Rehman et al., 2017).
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-20-14-9-11(2)13(16)10-15(14)21(18,19)17-8-6-5-7-12(17)3/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPVCAXJYNXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

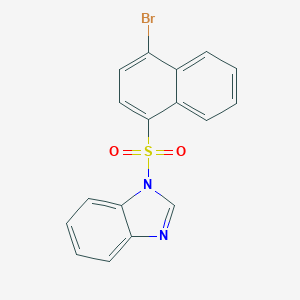

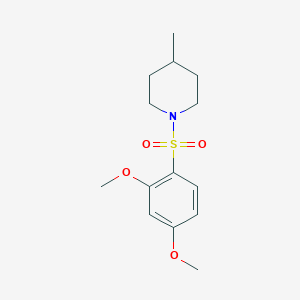
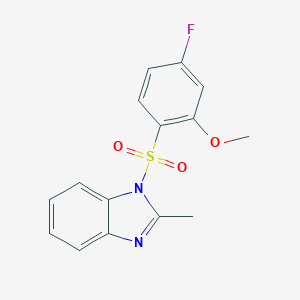
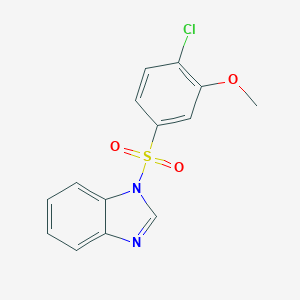
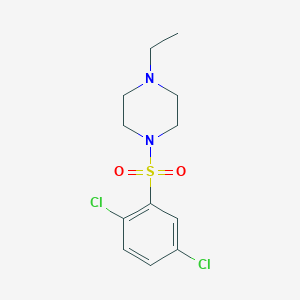
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)



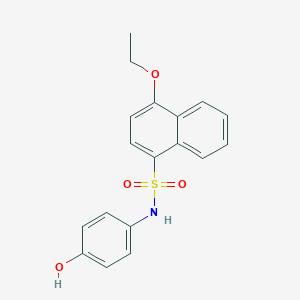
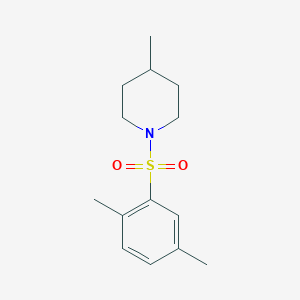

amine](/img/structure/B344637.png)